2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone
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Overview
Description
2-Oxa-5-azabicyclo[221]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone is a complex organic compound that belongs to the class of bicyclic compounds This compound is characterized by its unique structure, which includes a bicyclic heptane ring fused with an oxazolidine ring and a methoxypyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the use of 4R-hydroxy-L-proline as a starting material. The synthetic route includes the following steps :
Formation of the Bicyclic Core: The initial step involves the cyclization of 4R-hydroxy-L-proline to form the bicyclic heptane ring.
Functionalization: The bicyclic core is then functionalized by attaching an acetic acid moiety on the C-3 carbon, revealing the framework of an embedded γ-amino butyric acid (GABA).
Introduction of the Methoxypyrimidine Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and other catalytic processes can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of certain receptors, modulating their activity. It may also inhibit or activate enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-Oxa-5-azabicyclo[2.2.1]heptane: A structurally related compound with similar bicyclic core but lacking the methoxypyrimidine moiety.
Baclofen: A γ-amino butyric acid (GABA) analogue used as a muscle relaxant.
Pregabalin: Another GABA analogue used to treat neuropathic pain
Uniqueness
The uniqueness of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone lies in its combination of the bicyclic heptane ring and the methoxypyrimidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2-methoxypyrimidin-5-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-16-11-12-3-7(4-13-11)10(15)14-5-9-2-8(14)6-17-9/h3-4,8-9H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZRPSOAVKUJIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)N2CC3CC2CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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